Octahydrofuro[2,3-c]pyridine
Description
Significance of Fused Furan-Pyridine Scaffolds in Contemporary Chemical Research
Fused furan-pyridine scaffolds are considered privileged structures in medicinal chemistry and materials science due to their wide-ranging biological activities and valuable physicochemical properties. ias.ac.innih.gov These core structures are integral to numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. acs.orgmdpi.comwisdomlib.orgdovepress.com
The importance of the pyridine (B92270) ring and its fused derivatives is well-established in drug discovery, with many FDA-approved drugs containing this moiety. nih.gov The fusion of a furan (B31954) ring to the pyridine core can enhance biological activity, improve solubility, and modulate electronic properties, making these scaffolds highly versatile. ias.ac.innih.gov For instance, furopyridine derivatives have been investigated as potent inhibitors of various kinases involved in cancer pathways, such as EGFR, and have shown potential in treating non-small cell lung cancer. acs.orgnih.gov Furthermore, the structural rigidity and specific hydrogen bonding capabilities of these fused systems make them effective for targeting specific biological receptors. ias.ac.in The diverse reactivity of the furopyridine core allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening and the development of new therapeutic agents and advanced materials. ias.ac.inacs.org
Overview of Key Structural Isomers and Analogous Bicyclic Systems of Octahydrofuro[2,3-c]pyridine
The fusion of a furan and a pyridine ring can result in six distinct aromatic structural isomers, which can be categorized into two groups based on their analogy to quinoline (B57606) ([b]-fused systems) and isoquinoline (B145761) ([c]-fused systems). semanticscholar.org The fully saturated "octahydro" derivatives of these systems, while less commonly discussed in the context of aromatic systems, are defined by the saturation of all double bonds in the parent aromatic scaffold.
The primary aromatic isomers of furopyridine are:
Furo[2,3-b]pyridine (B1315467): An analog of quinoline. semanticscholar.org
Furo[3,2-b]pyridine (B1253681): Another quinoline analog. semanticscholar.org
Furo[3,4-b]pyridine: A third quinoline analog. semanticscholar.org
Furo[2,3-c]pyridine (B168854): An analog of isoquinoline, and the parent aromatic system of the titular compound. semanticscholar.org
Furo[3,2-c]pyridine: Another isoquinoline analog. semanticscholar.org
Furo[3,4-c]pyridine: A third isoquinoline analog. semanticscholar.org
Each of these isomers possesses a unique arrangement of atoms and distribution of electron density, leading to different chemical reactivities and biological profiles. semanticscholar.orgtandfonline.com For example, furo[2,3-b]pyridine derivatives have been explored for their anticancer and antiallergic properties, while furo[3,2-c]pyridines are noted as precursors for drugs with diverse biological activities. smolecule.combohrium.com
Analogous bicyclic systems can be formed by replacing the oxygen atom of the furan ring with other heteroatoms or by altering the nature of the ring fusion. Key analogous systems include:
Pyrrolopyridines (Azaindoles): These are direct analogs where the furan oxygen is replaced by a nitrogen atom. They are also of significant interest in medicinal chemistry, often serving as bioisosteres of indole (B1671886) rings. sigmaaldrich.com
Thienopyridines and Selenophenopyridines: In these analogs, the oxygen atom is replaced by a sulfur or selenium atom, respectively. These modifications alter the electronic properties and steric profile of the bicyclic system. tandfonline.com
Bridged and Spiro Bicyclic Systems: Beyond the fused ring structure of furopyridines, bicyclic compounds can also exist in bridged and spiro forms. masterorganicchemistry.comyoutube.com In bridged systems, the two rings are connected by non-adjacent bridgehead atoms, while in spiro compounds, the two rings share a single common atom. youtube.comyoutube.com These alternative arrangements result in fundamentally different three-dimensional shapes compared to the planar fused systems.
The table below summarizes the key aromatic structural isomers of furopyridine.
Table 1: Key Structural Isomers of Furopyridine
| Isomer Name | CAS Number | System Type |
|---|---|---|
| Furo[2,3-b]pyridine | 272-01-5 | Quinoline Analog |
| Furo[3,2-b]pyridine | 272-62-8 | Quinoline Analog |
| Furo[2,3-c]pyridine | 19539-50-5 | Isoquinoline Analog |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAVWIVNHOHLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydrofuro 2,3 C Pyridine and Analogues
Stereoselective and Asymmetric Synthesis Strategies toward Octahydrofuro[2,3-c]pyridine Systems
The controlled synthesis of specific stereoisomers of this compound is crucial for the development of new therapeutic agents. To this end, chemists have devised several elegant strategies that allow for the precise arrangement of atoms in three-dimensional space.
De Novo Asymmetric Construction of the this compound Framework
De novo synthesis, which builds complex molecules from simple, achiral starting materials, offers a powerful approach to creating optically pure compounds. nih.gov A key strategy in this area is the Achmatowicz rearrangement, which transforms furan (B31954) alcohols into pyranones, versatile intermediates for carbohydrate synthesis. rsc.org This method, often coupled with asymmetric catalysis to establish the initial stereocenter in the furan alcohol, provides access to a variety of pyranone stereoisomers. rsc.orgorgsyn.org These pyranones can then be further elaborated into the this compound skeleton.
Another notable de novo approach involves the conjugate addition of pyridylcuprates to α,β-unsaturated esters. This method has been successfully applied to the asymmetric synthesis of natural products containing the pyridine (B92270) moiety, demonstrating its potential for constructing substituted pyridine systems that can be subsequently cyclized. imperial.ac.uk
| Starting Material | Key Reaction | Chiral Control | Product Type | Reference |
| Furan | Noyori asymmetric hydrogenation | Asymmetric catalyst | Furan alcohol | orgsyn.org |
| Furan alcohol | Achmatowicz rearrangement | Substrate control | Pyranone | rsc.org |
| 2-Bromo-3-methylpyridine | Conjugate addition | Diastereoselective enolate alkylation | Substituted pyridine | imperial.ac.uk |
Intramolecular Cyclization Approaches to Fused this compound Rings
Intramolecular cyclization, where a single molecule folds and reacts with itself to form a ring, is a highly effective strategy for constructing fused ring systems like this compound. These reactions are often characterized by high efficiency and stereocontrol, as the reacting groups are held in close proximity.
One common approach involves the cyclization of suitably functionalized piperidine (B6355638) or pyridine precursors. For instance, an intramolecular iodo-cycloetherification of a C-allyl iminosugar has been used to construct the octahydrofuro[3,2-b]pyridine (B59362) motif, a constitutional isomer of the target scaffold. researchgate.net This strategy highlights the use of a halogen-mediated cyclization to form the furan ring onto a pre-existing piperidine core.
Palladium-catalyzed intramolecular C–H amination of N-oxyurea derivatives represents another powerful method for forming nitrogen-containing heterocyclic rings. mdpi.com Additionally, copper-catalyzed oxidative cyclization has been employed to assemble the furo[3,2-b]pyridine (B1253681) scaffold. researchgate.net Tandem reactions, where multiple bond-forming events occur in a single pot, have also been developed. For example, a palladium-catalyzed tandem reaction involving direct C–H addition and sequential intramolecular conjugate addition/cyclization/aromatization has been used to synthesize benzofuro[2,3-c]pyridines. rsc.org
| Catalyst/Reagent | Reaction Type | Key Transformation | Resulting Scaffold | Reference |
| Iodine | Iodocycloetherification | C-O bond formation | Octahydrofuro[3,2-b]pyridine | researchgate.net |
| Rhodium | C-H amination | C-N bond formation | Imidazolidin-2-one | mdpi.com |
| Copper | Oxidative cyclization | C-O/C-N bond formation | Furo[3,2-b]pyridine | researchgate.net |
| Palladium | Tandem C-H addition/cyclization | C-C and C-N bond formation | Benzofuro[2,3-c]pyridine | rsc.org |
Multicomponent Reaction Protocols for this compound Scaffolds
Multicomponent reactions (MCRs), where three or more starting materials come together in a single reaction vessel to form a complex product, offer a highly atom-economical and efficient route to heterocyclic compounds. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction, has been adapted for the synthesis of furo[2,3-c]pyridine (B168854) derivatives. nih.gov In an interesting variation, the use of pyridoxal (B1214274) as the aldehyde component in a GBB reaction with 2-aminopyridine (B139424) led to the unexpected formation of a 2,3-diamino-furo[2,3-c]pyridine. nih.gov This "unusual" GBB product arises from a cyclization involving the phenolic hydroxyl group of the pyridoxal-derived Schiff base. nih.gov
These MCR approaches allow for the rapid generation of molecular diversity, which is highly valuable in the search for new drug candidates. mdpi.comnih.gov
| Named Reaction | Components | Key Feature | Product | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Pyridoxal, Isonitrile | Unusual cyclization pathway | 2,3-Diamino-furo[2,3-c]pyridine | nih.gov |
| Three-component reaction | Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic acid | Microwave-assisted, water solvent | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine | researchgate.net |
Functional Group Transformations and Derivatization within this compound Synthesis
Once the core this compound scaffold is assembled, further modifications are often necessary to install desired functional groups and substituents. These transformations play a critical role in fine-tuning the biological activity of the final molecule.
Reductions and Oxidations Affecting the this compound System
Oxidation and reduction reactions are fundamental tools for manipulating the functionality of organic molecules. libretexts.orgncert.nic.in In the context of this compound synthesis, the reduction of the pyridine ring to a piperidine is a key transformation. While the pyridine ring is generally resistant to reduction under mild conditions, several methods have been developed to achieve this. clockss.org Catalytic hydrogenation over platinum oxide or Raney nickel is a classic approach. clockss.org More recently, samarium diiodide (SmI₂) in the presence of water has been shown to be a powerful reagent for the rapid reduction of pyridine to piperidine at room temperature. clockss.org
Oxidation reactions can be used to introduce new functional groups or to modify existing ones. For example, the oxidation of a side chain can introduce a carbonyl group, which can then be used for further derivatization.
| Reagent | Transformation | Substrate | Product | Reference |
| Samarium diiodide (SmI₂)/H₂O | Reduction of pyridine ring | Pyridine | Piperidine | clockss.org |
| Platinum oxide (PtO₂) | Catalytic hydrogenation | Pyridine | Piperidine | clockss.org |
Regioselective Functionalization and Substituent Introduction on the Pyridine Moiety of this compound
The ability to selectively introduce substituents at specific positions on the pyridine ring is crucial for structure-activity relationship studies. However, the inherent electronic properties of pyridine make regioselective C-H functionalization a significant challenge. nih.govnih.gov To overcome this, various strategies have been developed that temporarily alter the electronic nature of the pyridine ring. researchgate.net
One such strategy involves the formation of Zincke imine intermediates. These intermediates, generated by the reaction of a pyridine with a secondary amine and a 2,4-dinitro-activated aryl halide, can be regioselectively functionalized at the C3 position with various electrophiles. nih.gov Subsequent 6π-electrocyclization regenerates the pyridine ring, now bearing a new substituent. nih.gov Another approach utilizes a maleate-derived blocking group to direct Minisci-type alkylation specifically to the C4 position of the pyridine ring. chemrxiv.org This method provides a practical and scalable route to C4-alkylated pyridines. chemrxiv.org These methods for regioselective functionalization are critical for the synthesis of complex pyridine-containing molecules, including analogues of this compound. researchgate.net
| Strategy | Intermediate | Position of Functionalization | Type of Functionalization | Reference |
| Zincke reaction | Zincke imine | C3 | Thiolation, Selenylation, Fluorination | nih.gov |
| Blocking group | Maleate-derived pyridinium (B92312) | C4 | Minisci-type alkylation | chemrxiv.org |
| Dearomatization-Rearomatization | Oxazino-pyridine | C3 | Electrophilic addition | researchgate.net |
Catalytic Approaches in this compound Synthesis
The construction of the this compound scaffold, a key bicyclic system in medicinal chemistry, leverages advanced catalytic methodologies. These approaches, spanning metal-mediated reactions, organocatalysis, and nanocatalysis, offer efficient and selective pathways to this and structurally related fused heterocyclic systems.
Metal-Mediated and Organocatalytic Strategies for this compound Construction
The synthesis of the fused furan-pyridine core relies heavily on catalytic methods that can efficiently form the requisite carbon-carbon and carbon-heteroatom bonds. Both transition metals and small organic molecules have proven effective as catalysts in constructing these bicyclic frameworks.
Metal-Mediated Strategies:
Transition metal catalysis is a cornerstone in the synthesis of complex heterocycles, including furopyridines. ias.ac.in These methods often involve the formation of the furan or pyridine ring onto a pre-existing heterocyclic partner. Palladium (Pd), nickel (Ni), ruthenium (Ru), and copper (Cu) are frequently employed metals that catalyze key bond-forming events like cross-coupling and cyclization reactions. ias.ac.inmdpi.comresearchgate.netnih.gov
A prominent strategy for building the saturated this compound skeleton and its isomers involves intramolecular cyclization. For instance, the synthesis of the related octahydrofuro[3,2-b]pyridine motif has been accomplished through a key debenzylative iodocycloetherification step starting from a C-allyl iminosugar. nih.govresearchgate.net This reaction, mediated by iodine, showcases how an electrophilic cyclization can forge the tetrahydrofuran (B95107) ring onto the piperidine precursor under mild conditions. nih.gov The resulting halogenated intermediate offers a versatile handle for further functionalization. nih.gov
General strategies for the aromatic furopyridine core often utilize palladium-catalyzed reactions. One such approach is the coupling of o-iodo-substituted pyridines with terminal alkynes, followed by an electrophilic cyclization to yield the 2,3-disubstituted furopyridine system. ias.ac.innih.gov Nickel-catalyzed tandem reactions have also been developed for the synthesis of 2-substituted furo-pyridines from 2-halophenols and 1-alkynes, offering a cost-effective, copper-free, and phosphine-free alternative. mdpi.com
| Catalyst/Mediator | Reaction Type | Resulting Scaffold | Key Features |
|---|---|---|---|
| Iodine (I₂) | Debenzylative Iodocycloetherification | Octahydrofuro[3,2-b]pyridine | Forms the THF ring on an iminosugar precursor. nih.govresearchgate.net |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Electrophilic Cyclization | Furopyridines | Couples o-iodo(acetoxy)pyridines with alkynes. ias.ac.innih.gov |
| NiCl₂ / 5-nitro-1,10-phenanthroline | Tandem Coupling-Cyclization | 2-Substituted Furo-pyridines | Cu-free and phosphine-free conditions. mdpi.com |
| Pd(II) | N-H/C Annulation | Furo[2,3-b]pyridines | Concurrent construction of furan and pyridine rings from β-ketodinitriles and alkynes. researchgate.net |
Organocatalytic Strategies:
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, prized for its operational simplicity and environmentally benign nature. enaminestore.com These reactions are catalyzed by small, chiral or achiral organic molecules.
While specific organocatalytic routes to the saturated this compound are not extensively documented, methods for constructing the core furopyridine skeleton have been developed. For example, a straightforward synthesis of functionalized furo[3,2-c]pyridin-4(5H)-one derivatives was achieved using triethylamine, a simple organic base, as the catalyst. bohrium.com This reaction proceeds under mild conditions and demonstrates the potential of organocatalysts to facilitate the cascade reactions needed to build the fused ring system. bohrium.com The development of asymmetric organocatalytic methods, often employing chiral amines or acids, holds significant promise for the enantioselective synthesis of chiral this compound analogues. enaminestore.com
Application of Nanocatalysts in the Synthesis of Fused Heterocycles Related to this compound
Nanocatalysis represents a modern frontier in synthetic chemistry, offering catalysts with high surface area, enhanced activity, and excellent reusability. scribd.com While direct application to this compound is an area of ongoing research, the utility of nanocatalysts is well-established in the synthesis of a wide array of fused heterocycles, demonstrating their potential for constructing similar scaffolds.
Magnetic nanoparticles are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. researchgate.net For instance, copper ferrite (B1171679) nanoparticles (CuFe₂O₄ NPs) have been successfully used as a magnetically recoverable catalyst for the synthesis of various heterocyclic structures, including imidazoles and coumarins, in high yields and under green solvent conditions. researchgate.net
Another example involves a nanocomposite of silver-palladium (AgPd) nanoparticles anchored on tungsten oxide (WO₂.₇₂) nanorods. This catalyst efficiently facilitates one-pot reactions to form benzene-fused heterocycles like benzoxazoles and benzimidazoles. scribd.com Similarly, copper oxide quantum dots modified on magnetic silica (B1680970) mesoporous nanoparticles have been developed as a highly efficient and reusable nanocatalyst for the green synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov These examples underscore the capability of nanocatalysts to promote complex, multi-step transformations in a single pot, a highly desirable feature for building complex molecules.
| Nanocatalyst | Reaction Type | Synthesized Heterocycle | Key Advantages |
|---|---|---|---|
| AgPd/WO₂.₇₂ | One-pot Dehydrogenation/Transfer Hydrogenation/Condensation | Benzoxazoles, Benzimidazoles | High activity from strong interfacial interaction, reusable. scribd.com |
| Zirconium dioxide (ZrO₂) NPs | Three-component one-pot reaction | Tetrahydropyrido[2,3-d]pyrimidines | Green procedure, high yields (86–97%). mdpi.com |
| Copper ferrite (CuFe₂O₄) NPs | Three-component reaction | Spirooxindole fused heterocycles | Magnetically recoverable, reusable up to 5 times. researchgate.net |
| M-MSNs/CuO(QDs) | Multi-component reaction | Benzo[a]pyrano[2,3-c]phenazines | Green synthesis, high yields (86-95%), reusable. nih.gov |
| Cobalt on magnetic hydrotalcite (Fe₃O₄/HT-Co) | One-pot three-component reaction | 2,4,6-Triaryl Pyridines | Solvent-free, aerobic oxidation, magnetically separable. nih.gov |
Chemical Reactivity and Transformations of Octahydrofuro 2,3 C Pyridine
Electrophilic and Nucleophilic Reactions of the Fused Octahydrofuro[2,3-c]pyridine System
The fused this compound system is amenable to both electrophilic and nucleophilic reactions, with the reaction site being highly dependent on the nature of the reagent and the reaction conditions. The nitrogen atom of the piperidine (B6355638) ring, with its lone pair of electrons, is the primary site for electrophilic attack. Conversely, the carbon atoms of the pyridine (B92270) ring, particularly those adjacent to the nitrogen, can be susceptible to nucleophilic attack, especially if activated by a suitable leaving group.
Electrophilic Reactions:
The basic nitrogen atom in the this compound ring readily reacts with electrophiles. gcwgandhinagar.com For instance, it can be protonated by acids to form pyridinium (B92312) salts. gcwgandhinagar.com This inherent basicity also allows for reactions such as N-alkylation and N-acylation. While specific examples for the this compound system are not extensively documented in the reviewed literature, the general reactivity of pyridines suggests that reactions with alkyl halides or acyl chlorides would proceed at the nitrogen atom. gcwgandhinagar.com
In a related system, tetrahydrofuro[3,2-c]pyridine, the nitrogen atom has been shown to react with acetyl chloride to form the corresponding N-acetyl derivative and with methyl iodide following treatment with sodium hydride to yield the N-methylated product. This highlights the nucleophilic character of the nitrogen in the fused furo-pyridine core.
Nucleophilic Reactions:
Nucleophilic substitution reactions on the this compound ring typically require the presence of a good leaving group on the carbon skeleton. quimicaorganica.org The positions most susceptible to nucleophilic attack are C-2 and C-4 (α and γ to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. vaia.com
In the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, a related heterocyclic system, a key step involves the nucleophilic displacement of a chlorine atom from an intermediate by various secondary amines to form the target compounds. nih.gov This demonstrates the feasibility of nucleophilic substitution reactions in the synthesis of functionalized fused pyridine systems.
The following table summarizes the types of electrophilic and nucleophilic reactions observed in related furo-pyridine systems.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| N-Acetylation | Acetyl chloride | N-acetyl-tetrahydrofuro[3,2-c]pyridine | |
| N-Methylation | NaH, Methyl iodide | N-methyl-tetrahydrofuro[3,2-c]pyridine | |
| Nucleophilic Substitution | Secondary amines | Functionalized thieno[2,3-c]pyridines | nih.gov |
Ring-Opening and Skeletal Rearrangement Reactions Involving this compound Derivatives
The fused ring system of this compound and its isomers can undergo ring-opening and skeletal rearrangement reactions under specific conditions, leading to structurally diverse products. These transformations are often driven by the release of ring strain or the formation of more stable intermediates.
A notable example is the reversible ring-opening of a bromo-octahydrofuro[2,3-b]pyridine derivative. clockss.org Treatment of this compound with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in a dehydrobromination followed by a ring-opening to yield the corresponding alcohol. clockss.org This transformation is believed to proceed through a debrominative ring-opening mechanism promoted by DBU. clockss.org
Acid-catalyzed ring-opening reactions are also known for related bicyclic systems. For instance, the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles leads to the cleavage of the C-O bond. beilstein-journals.org While this is not a direct analogue, it demonstrates the potential for acid-promoted cleavage of the furan (B31954) ring in fused systems. In some cases, these ring-opening reactions can be followed by rearrangements to form new heterocyclic or carbocyclic skeletons. nii.ac.jp
The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been utilized in the synthesis of fused furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net This reaction involves the rearrangement of an aryl ether or thioether, followed by cyclization to form the fused heterocyclic system. researchgate.net
The table below presents examples of ring-opening and rearrangement reactions in related furo-pyridine systems.
| Starting Material | Reagent/Conditions | Product Type | Transformation | Reference |
| Bromo-octahydrofuro[2,3-b]pyridine derivative | DBU, reflux | Allylic alcohol | Reversible ring-opening | clockss.org |
| 4-[o-cyanoarylthio(or oxy)]butyronitriles | Base | Furo[2,3-c]isoquinoline | Smiles rearrangement and cyclization | researchgate.net |
| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Acid, alcohol | Ring-opened product | Acid-catalyzed C-O bond cleavage | beilstein-journals.org |
Chemo- and Regioselectivity in this compound Transformations
Chemoselectivity and regioselectivity are crucial considerations in the functionalization of the this compound scaffold, given the presence of multiple reactive sites. The outcome of a reaction is often influenced by a combination of electronic and steric factors.
Chemoselectivity:
In derivatives of the furo[2,3-b]pyridine system bearing multiple reactive handles, such as a triflate and a chloro substituent, chemoselective cross-coupling reactions have been demonstrated. nih.gov For instance, a Suzuki reaction using palladium tetrakis(triphenylphosphine) as a catalyst allows for the selective reaction at the more reactive triflate group, leaving the chloro group intact. nih.gov This selective functionalization is a valuable tool for the stepwise elaboration of the molecule.
Regioselectivity:
The regioselectivity of electrophilic substitution on the pyridine ring is well-established. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic attack is disfavored at the C-2 and C-4 positions and preferentially occurs at the C-3 position. uoanbar.edu.iqatlas.org Conversely, nucleophilic attack is favored at the C-2 and C-4 positions. quimicaorganica.orgvaia.com
In the context of the this compound system, the fusion of the furan ring can influence the regioselectivity. The specific substitution pattern on the rings will further direct incoming reagents. For example, in the C-H arylation of pyridines, electron-withdrawing groups can be used to direct the reaction to specific positions. nih.gov A 3-substituted pyridine generally undergoes C4-arylation, while a 4-substituted pyridine undergoes C3-arylation with high positional selectivity. nih.gov
The following table provides examples of selective transformations in related furo-pyridine systems.
| Reaction Type | Substrate | Reagents/Conditions | Selectivity | Product | Reference |
| Suzuki Cross-Coupling | Furo[2,3-b]pyridine with 3-triflate and 5-chloro substituents | Pd(PPh₃)₄, Cs₂CO₃, boronic acid | Chemoselective | 3-Aryl-5-chloro-furo[2,3-b]pyridine | nih.gov |
| C-H Arylation | 3-Nitropyridine | Bromobenzene, Pd catalyst | Regioselective | 4-Aryl-3-nitropyridine | nih.gov |
| C-H Arylation | 4-Chloropyridine | Bromobenzene, Pd catalyst | Regioselective | 3-Aryl-4-chloropyridine | nih.gov |
Advanced Spectroscopic Characterization Techniques for Octahydrofuro 2,3 C Pyridine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Elucidation of Octahydrofuro[2,3-c]pyridine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide fundamental information about the molecular framework, while more advanced NMR experiments are indispensable for a deeper understanding of its three-dimensional structure.
Detailed analysis of coupling constants in ¹H NMR spectra also provides valuable dihedral angle information through the Karplus equation, further refining the conformational model. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, and these data are routinely used to confirm the successful synthesis and structural integrity of the heterocyclic core. rsc.orgresearchgate.net
Table 1: Representative NMR Data for Pyridine (B92270) Derivatives This table provides examples of typical chemical shifts for protons and carbons in various pyridine derivatives, illustrating the type of data obtained from NMR spectroscopy.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-Methylpyridine N-Oxide | ¹H | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) |
| 2-Methylpyridine N-Oxide | ¹³C | CDCl₃ | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |
| Pyridine | ¹³C | CDCl₃ | 123.5, 135.7, 149.8 |
| 2-Phenylpyridine | ¹H | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) |
| 2-Phenylpyridine | ¹³C | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound and Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including derivatives of this compound. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the solid-state conformation of the molecule, which is invaluable for validating structures proposed by other spectroscopic methods.
A crucial application of X-ray crystallography is the determination of the absolute configuration of chiral molecules. nih.gov For enantiomerically pure crystalline samples, anomalous dispersion (or anomalous scattering) experiments can distinguish between the two possible enantiomers. thieme-connect.demit.edu This is achieved by analyzing the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). mit.edu The Flack parameter is a key value derived from the refinement process that indicates the correctness of the assigned absolute structure. researchgate.net While traditionally requiring the presence of heavy atoms, modern techniques and instrumentation have made it possible to determine the absolute configuration of light-atom molecules containing only oxygen as the heaviest anomalous scatterer. mit.edu
The first step in an X-ray crystallographic analysis is obtaining a high-quality single crystal of the compound. wikipedia.org The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is measured. wikipedia.org The electron density map generated from the diffraction data allows for the precise localization of each atom in the crystal lattice. wikipedia.org This has been successfully applied to various heterocyclic compounds, including pyridine derivatives, to confirm their molecular structures. mdpi.comeurjchem.com For instance, the crystal structure of a chiral BINOL derivative containing a pyridine moiety was determined, and the absolute configuration was confirmed with a refined Flack parameter. researchgate.net Similarly, X-ray crystallography was used to identify the absolute configuration of a chiral ligand as the S-enantiomer. nih.gov
Table 2: Example of Crystallographic Data for a Heterocyclic Compound This table illustrates the type of parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
Data adapted from a study on a chiral ligand. nih.gov
Mass Spectrometry and Chromatographic Methodologies for this compound Structural Confirmation
Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for the structural confirmation and analysis of this compound and its derivatives. wikipedia.orgetamu.edu
LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds, which is often the case for functionalized heterocyclic systems. wikipedia.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org After chromatographic separation, molecules are ionized, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which helps to keep the molecular ion intact. bu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, thus confirming the molecular formula. rsc.orgresearchgate.net
Tandem mass spectrometry (MS/MS) provides further structural detail through the analysis of fragmentation patterns. lcms.cz In an MS/MS experiment, a specific precursor ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The way a molecule breaks apart provides a "fingerprint" that is indicative of its structure, including the nature of functional groups and their connectivity. tutorchase.comlibretexts.org For example, the fragmentation of diradylglycerols shows characteristic neutral losses of fatty acids, allowing for the identification of the substituents. nih.gov
GC-MS is another valuable technique, especially for more volatile and thermally stable derivatives of this compound. etamu.edu In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer, which typically uses Electron Ionization (EI). etamu.edu EI is a higher-energy ionization method that often leads to extensive fragmentation, providing a detailed fragmentation pattern that is highly reproducible and can be compared to spectral libraries for compound identification. etamu.edu
Table 3: Common Mass Spectrometry Ionization Techniques and Their Applications
| Technique | Abbreviation | Typical Analytes | Key Features |
|---|---|---|---|
| Electrospray Ionization | ESI | Polar, large and small molecules, biomolecules | Soft ionization, produces multiply charged ions, good for LC-MS. bu.edu |
| Atmospheric Pressure Chemical Ionization | APCI | Less polar, smaller molecules | Good for compounds that are difficult to ionize by ESI, suitable for LC-MS. bu.edu |
| Electron Ionization | EI | Volatile, thermally stable compounds | Hard ionization, extensive and reproducible fragmentation, used in GC-MS. etamu.edu |
Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV/Vis) for Molecular Insights into this compound
Vibrational and electronic spectroscopy provide complementary information for the characterization of the this compound scaffold.
Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that probe the vibrations of chemical bonds within a molecule. The frequencies of these vibrations are characteristic of specific functional groups. For the this compound system, IR spectroscopy can be used to identify key functional groups such as C-O-C stretches in the furan (B31954) ring, C-N bonds in the pyridine ring, and any substituents that may be present, such as carbonyl (C=O) or hydroxyl (O-H) groups. For instance, IR spectra have been used to monitor the N-oxidation of pyridine derivatives. rsc.org
Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, provides information about the electronic transitions within a molecule. science-softcon.de The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For heterocyclic systems like this compound, characteristic absorption bands can arise from π → π* and n → π* transitions associated with the aromatic pyridine ring and any conjugated systems. researchgate.net The position (λmax) and intensity of these absorptions are sensitive to the molecular structure and the solvent environment. For example, in furo[2,3-b]pyridine (B1315467) derivatives, absorption bands in the 250-390 nm range are attributed to π → π* and n → π* transitions within the furo-pyridine core. researchgate.net
Table 4: Typical Spectroscopic Transitions and Their Characteristics
| Transition Type | Description | Typical Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | UV region (<200-400 nm) | Strong |
| n → π | Excitation of a non-bonding electron (e.g., from O or N) to a π antibonding orbital. | UV-Vis region (>250 nm) | Weak |
This table provides a general overview of electronic transitions commonly observed in organic molecules. masterorganicchemistry.com
Computational and Theoretical Studies of Octahydrofuro 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of Octahydrofuro[2,3-c]pyridine
Quantum chemical calculations are pivotal in understanding the electronic structure and molecular conformation of complex heterocyclic systems like this compound. These computational methods, which include Density Functional Theory (DFT) and other ab initio techniques, provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to a molecule's reactivity and properties. github.iocecam.org
For instance, in studies of similar fused heterocyclic systems like furo[3,2-b]pyridine (B1253681), DFT calculations have been employed to determine the preferred conformation. It was found that the fused tetrahydrofuran (B95107) (THF) ring constrains the piperidine (B6355638) ring to adopt a flattened ¹C₄ conformation. researchgate.net This type of conformational analysis is crucial as the three-dimensional shape of a molecule dictates its interaction with other molecules and biological targets. The accuracy of these predictions is often validated by comparing calculated data, such as NMR chemical shifts, with experimental results. frontiersin.org
The electronic structure of pyridine (B92270) derivatives is significantly influenced by substituents and fusion to other rings. Molecular and natural bond orbital (NBO) analyses can reveal the composition of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding ionization dynamics and reactivity. rsc.org For example, in 2-pyridinecarboxaldehyde, the HOMO is primarily composed of the nitrogen nonbonding orbital, which interacts with the oxygen lone pairs of the formyl group, stabilizing the electronic structure. rsc.org Similar analyses for this compound would elucidate how the fused furan (B31954) ring and the saturated nature of the pyridine ring affect the electronic distribution and frontier molecular orbitals.
Different computational methods and basis sets can be employed to achieve a balance between accuracy and computational cost. github.io Methods like B3LYP are widely used for their efficiency in modeling organic molecules. github.ioscirp.org The choice of method can influence the calculated parameters, as seen in studies of other nitrogen-containing heterocycles where various DFT functionals (e.g., B3PW91, M06) and Møller-Plesset perturbation theory (MP2, MP3) have been used to predict molecular structures and properties. nih.gov
Table 1: Representative Quantum Chemical Methods and Their Applications
| Computational Method | Basis Set | Typical Application | Example Finding |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-31+G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. scirp.org | Calculation of HOMO-LUMO energies to predict charge transfer within a molecule. scirp.org |
| Møller-Plesset Perturbation Theory (MP2/MP3) | TZVP | High-accuracy structural parameter prediction. nih.gov | Determination of bond lengths and angles in complex nitrogen-containing compounds. nih.gov |
| Hartree-Fock (HF) | 6-31G* | Basic electronic structure and orbital analysis. github.io | Provides a foundational understanding of the molecular wavefunction. github.io |
Reaction Mechanism Elucidation via Computational Methods for this compound Synthesis and Transformations
Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions, including the synthesis and transformations of this compound. By modeling reactants, transition states, and products, researchers can map out the energy landscape of a reaction, providing insights into its feasibility, kinetics, and stereoselectivity. escholarship.org
For example, computational studies on the Povarov reaction, which can be used to synthesize complex heterocyclic systems, have helped to understand the cascade of reactions involving cycloiminium intermediates. acs.org Similarly, the mechanism of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones, has been investigated computationally. These studies revealed that the reaction proceeds through an aminodiene intermediate, and high temperatures are often required for the subsequent cyclodehydration step. organic-chemistry.org Understanding these mechanistic details allows for the optimization of reaction conditions, for instance, by using acid catalysis to lower the activation energy of the cyclodehydration step. organic-chemistry.org
In the context of transformations, computational methods can explain the regioselectivity of reactions. For instance, in the oxidative addition of halopyridines to a palladium catalyst, frontier molecular orbital (FMO) theory has been used to explain why different isomers react via different mechanisms (nucleophilic displacement vs. 3-centered insertion), which is controlled by the LUMO symmetry of the pyridine substrate. chemrxiv.org Such insights are invaluable for designing selective synthetic routes.
The formation of this compound scaffolds can occur through various synthetic pathways, and computational analysis can help to rationalize the observed outcomes. For instance, in intramolecular [3+2] cycloaddition reactions used to form similar fused ring systems, computational studies have shown that the stereoselectivity can be a result of a combination of steric and hyperconjugative effects. acs.org These calculations can also predict the relative energies of different transition states, thereby explaining the observed regioselectivity. acs.org
Table 2: Computational Approaches to Reaction Mechanism Analysis
| Computational Technique | Information Gained | Application Example |
|---|---|---|
| Transition State Theory (TST) | Activation energies, reaction rates. escholarship.org | Predicting the feasibility and kinetics of a proposed synthetic step. |
| Density Functional Theory (DFT) | Geometries of reactants, transition states, and products. escholarship.org | Mapping the potential energy surface of a reaction. |
| Ab initio Molecular Dynamics (AIMD) | Dynamic effects, post-transition state bifurcations. escholarship.org | Understanding product ratios in reactions with competing pathways. escholarship.org |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity, regioselectivity. chemrxiv.org | Explaining the site-selectivity of a substitution reaction on the pyridine ring. chemrxiv.org |
Prediction of Reactivity and Selectivity in this compound Chemistry through Theoretical Approaches
Theoretical approaches are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic and steric properties of the molecule, chemists can anticipate how it will behave in the presence of various reagents. tuwien.at
The molecular electrostatic potential (MESP) surface is another valuable tool for predicting reactivity. It visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org For a tetrahydrothienopyridine derivative, the MESP plot showed a region of high electron density around the secondary amine of the heterocyclic ring, indicating its nucleophilic character. mdpi.com Similar analysis of this compound would identify its most likely sites for electrophilic and nucleophilic attack.
Theoretical models can also predict regioselectivity in reactions such as aromatic substitution. For instance, in the nucleophilic substitution of perfluorinated diazines, DFT calculations have shown that the first substitution occurs preferentially at the position para to a nitrogen atom. This was attributed not just to mesomeric effects but also to the stabilization of the transition state through π-complexation. mdpi.com Machine learning models are also emerging as powerful tools for predicting regioselectivity, especially in complex molecules with multiple potential reaction sites. nih.gov These models can be trained on datasets of known reactions to predict the outcome for new substrates.
Table 3: Theoretical Predictors of Reactivity and Selectivity
| Theoretical Concept | Predicted Property | Relevance to this compound |
|---|---|---|
| Frontier Molecular Orbitals (HOMO/LUMO) | Electron-donating/accepting ability, kinetic stability. scirp.org | Predicts susceptibility to oxidation/reduction and participation in pericyclic reactions. |
| Molecular Electrostatic Potential (MESP) | Sites for electrophilic and nucleophilic attack. scirp.org | Guides the design of reactions by identifying reactive centers. |
| Global Reactivity Descriptors (Hardness, Softness) | Overall reactivity and stability. scirp.org | Provides a quantitative measure of the molecule's resistance to chemical change. |
| Dual Descriptors | Specific atom reactivity (nucleophilic vs. electrophilic). scirp.org | Pinpoints the exact atoms most likely to participate in a reaction. |
Computational Approaches for Structure-Activity Relationship (SAR) Derivation in this compound Analogues
Computational methods are integral to modern drug discovery and play a crucial role in establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a chemical structure affect its biological activity. nih.gov For analogues of this compound, computational approaches can guide the design of new compounds with improved potency and selectivity.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com This method can be used to screen virtual libraries of this compound analogues against a specific biological target, such as an enzyme or receptor. For example, in a study of thieno[2,3-c]pyridine (B153571) derivatives as potential Hsp90 inhibitors, molecular docking was used to identify crucial molecular interactions between the ligands and the protein's active site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of new, unsynthesized analogues. biorxiv.org For instance, computational data such as the energies of the HOMO and LUMO (ELUMO, EHOMO), ClogD (a measure of lipophilicity), and molecular polarizability have been used to build QSAR models for pyridine-based compounds. nih.gov
The development of SAR for imidazo[1,2-a]pyridine (B132010) derivatives as anthelmintic agents was guided by computational design. researchgate.net This involved creating a scaffold that allowed for multiple points of variation, enabling rapid derivatization and optimization. researchgate.net This highlights how computational design can accelerate the process of identifying lead compounds. SAR studies on pyrazolopyridine derivatives as antiviral agents revealed that specific substitutions at different positions on the heterocyclic core significantly impacted their activity against various enteroviruses. nih.gov This detailed understanding of SAR, often aided by computational modeling, is essential for rational drug design.
Table 4: Computational Tools in SAR Studies
| Computational Method | Purpose | Example Application for this compound Analogues |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein. mdpi.com | Identifying key interactions with a target enzyme to guide modifications for improved binding. |
| QSAR | Correlates chemical structure with biological activity. biorxiv.org | Predicting the biological activity of novel analogues before synthesis. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Designing new scaffolds that retain the necessary pharmacophoric elements. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. mdpi.com | Assessing the stability of the predicted binding mode from docking studies. mdpi.com |
Medicinal Chemistry and Biological Relevance of Octahydrofuro 2,3 C Pyridine Scaffolds
Isolation and Derivatization in Natural Products Chemistry of Octahydrofuro 2,3 C Pyridine Motifs
Discovery and Characterization of Octahydrofuro[2,3-c]pyridine Motifs in Natural Products
The this compound skeleton, a fused bicyclic heteroaromatic system, is a core structural feature in a number of bioactive natural products. While the precise this compound ring system is less common, the closely related quinolizidine (B1214090) alkaloids, which feature a nitrogen bridge at a different position but maintain the fused furan (B31954) and piperidine (B6355638) ring concept, are well-documented. Notable examples include the Nuphar alkaloids, such as (-)-deoxynupharidine, and the alkaloid castoramine.
(-)-Deoxynupharidine is a prominent member of the Nuphar alkaloids, a large family of terpenoid alkaloids isolated from aquatic plants of the genus Nuphar, commonly known as water lilies. These alkaloids are characterized by the presence of at least one furan ring and a quinolizidine core. The structural elucidation of these complex molecules has been achieved through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), along with chemical degradation studies.
Castoramine is another significant natural product containing a related quinolizidine structure fused to a furan ring. It is a constituent of castoreum, a glandular secretion from beavers. The isolation and characterization of castoramine were first reported in 1976 by Maurer and Ohloff, who identified a series of nitrogen-containing compounds in castoreum, with (-)-castoramine and its analogues being among them. jfda-online.com The structure of castoramine was determined using mass fragmentation analysis due to the minute quantities obtainable from natural sources. jfda-online.com
The following table summarizes key information about these representative natural products.
| Compound Name | Natural Source | Year of First Major Report | Key Structural Feature |
| (-)-Deoxynupharidine | Nuphar species (water lilies) | - | Quinolizidine core fused to a furan ring |
| Castoramine | Castoreum (beaver secretion) | 1976 | Quinolizidine core fused to a furan ring |
Chemical Derivatization Strategies for Enhanced Analytical Performance of Natural this compound Derivatives
The analytical determination of natural products containing the this compound or related quinolizidine motifs, especially when present in complex biological matrices, often requires derivatization to improve their analytical performance. Techniques such as gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of these alkaloids. However, the inherent polarity and low volatility of some of these compounds, particularly those containing hydroxyl or amine functionalities, can lead to poor chromatographic resolution and peak shape. Chemical derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com
Two common derivatization strategies employed for alkaloids are silylation and acylation.
Silylation: This is a widely used technique for derivatizing compounds with active hydrogen atoms, such as those in hydroxyl (-OH) and amine (-NH) groups. gsconlinepress.com A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC-MS analysis. For a hydroxylated this compound derivative like castoramine, silylation of the hydroxyl group would result in a more thermally stable and volatile compound, leading to improved peak shape and sensitivity. nih.gov
Acylation: This method involves the introduction of an acyl group, typically through reaction with an acid anhydride (B1165640) or acyl chloride, into molecules containing hydroxyl or amino groups. Acylation also serves to decrease the polarity and increase the volatility of the analyte. For alkaloids, acylation can improve chromatographic behavior and, in some cases, provide characteristic mass spectral fragmentation patterns that aid in structural elucidation.
The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the molecule and the analytical technique being employed. The goal is to produce a stable derivative in high yield that exhibits excellent chromatographic properties and provides informative mass spectra. jfda-online.com
| Derivatization Strategy | Target Functional Groups | Common Reagents | Effect on Analyte | Analytical Technique Benefitted |
| Silylation | Hydroxyl (-OH), Amine (-NH) | BSTFA, MSTFA, TMCS | Increased volatility, thermal stability; Reduced polarity | Gas Chromatography (GC), GC-MS |
| Acylation | Hydroxyl (-OH), Amine (-NH) | Acetic anhydride, Trifluoroacetic anhydride | Increased volatility; Reduced polarity | Gas Chromatography (GC), GC-MS |
Biosynthetic Pathways Implicating this compound Structures in Natural Systems
The biosynthetic pathways leading to the formation of quinolizidine alkaloids, which share the core structural motif with this compound, have been extensively studied, particularly in leguminous plants. These alkaloids are derived from the amino acid L-lysine. researchgate.net
The biosynthesis is initiated by the decarboxylation of L-lysine, a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), to yield cadaverine. mdpi.com Cadaverine then undergoes oxidative deamination, a step mediated by a copper amine oxidase (CAO), to form 5-aminopentanal. This intermediate exists in equilibrium with its cyclized form, Δ1-piperideine, which is a key precursor in the pathway. researchgate.net
The formation of the bicyclic quinolizidine skeleton is believed to proceed through the condensation of two molecules of Δ1-piperideine. This dimerization is a critical step in assembling the core ring system. Further enzymatic transformations, including cyclizations, oxidations, and reductions, then lead to the diverse array of quinolizidine alkaloids found in nature. While the complete enzymatic machinery for the biosynthesis of specific Nuphar alkaloids has not been fully elucidated, the foundational steps involving lysine, cadaverine, and Δ1-piperideine are well-established for the broader class of quinolizidine alkaloids. rsc.org
The proposed initial steps in the biosynthesis of the quinolizidine core are summarized below:
| Precursor/Intermediate | Enzyme(s) | Product | Key Transformation |
| L-Lysine | Lysine Decarboxylase (LDC) | Cadaverine | Decarboxylation |
| Cadaverine | Copper Amine Oxidase (CAO) | 5-Aminopentanal | Oxidative deamination |
| 5-Aminopentanal | (Spontaneous) | Δ1-Piperideine | Intramolecular cyclization |
| Δ1-Piperideine (x2) | (Proposed enzymes) | Quinolizidine skeleton | Dimerization and cyclization |
Q & A
Q. Advanced Research Focus
- Lipophilicity : N-Alkylation increases logP, enhancing blood-brain barrier penetration. For example, 2-ethyl derivatives showed 3-fold higher CNS uptake in rodent models .
- Metabolic Stability : Saturation of the furan ring reduces CYP450-mediated oxidation. Octahydro derivatives have longer half-lives (t₁/₂ > 6 hrs) than aromatic counterparts .
- Solubility : Polar groups (e.g., -OH at C-4) improve aqueous solubility but may require prodrug strategies for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
